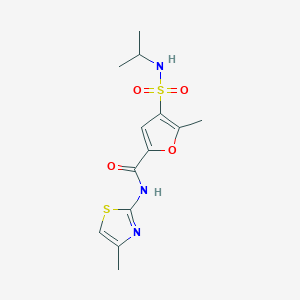

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the histone demethylase plant homeodomain finger protein 1 (PHF1). PHF1 is a component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in regulating gene expression through histone methylation. PFI-3 has been shown to inhibit PHF1 activity in vitro and in vivo, making it a promising tool for studying the role of PHF1 and PRC2 in various biological processes.

Applications De Recherche Scientifique

Tyrosinase Inhibition and Antioxidant Activity

Furan derivatives have been synthesized and evaluated for their potential as tyrosinase inhibitors, which are relevant in the context of treating hyperpigmentation disorders and as potential antioxidants. A study demonstrated that synthesized furan-2-carboxamide derivatives showed potent inhibition of tyrosinase activity, comparable to kojic acid, a standard inhibitor. The compounds were also evaluated for their free radical scavenging ability, indicating their potential antioxidant properties (Dige et al., 2019).

Energetic Material Synthesis

Another application area is the synthesis of insensitive energetic materials. Furan derivatives have been used to create energetic salts and N-trinitroethylamino derivatives, which showed moderate thermal stabilities and insensitivity towards impact and friction. These properties are crucial for the safe handling and storage of energetic materials (Yu et al., 2017).

Neuroinflammation Imaging

In the field of neurology, furan derivatives have been developed as PET imaging agents for targeting microglial cells. These compounds are useful for non-invasively imaging reactive microglia and their contribution to neuroinflammation, offering insights into the underlying mechanisms of neuropsychiatric disorders. This indicates the potential of furan derivatives in developing new therapeutics for neuroinflammation and for monitoring disease progression and response to treatments (Horti et al., 2019).

DNA Binding Affinity

Furan derivatives have also been investigated for their DNA-binding properties, with certain compounds demonstrating enhanced affinity for the minor groove of DNA. This suggests potential applications in the development of therapeutic agents targeting DNA or as tools in molecular biology for understanding DNA-ligand interactions (Laughton et al., 1995).

Antimicrobial and Anticancer Activity

The synthesis of furan derivatives has led to the discovery of compounds with significant antimicrobial and anticancer activities. These findings highlight the potential of furan derivatives in the development of new therapeutic agents against various microbial infections and cancer cell lines, offering a pathway for future drug development (Zanatta et al., 2007).

Propriétés

IUPAC Name |

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(propan-2-ylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-7(2)16-22(18,19)11-5-10(20-9(11)4)12(17)15-13-14-8(3)6-21-13/h5-7,16H,1-4H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGIYOHWMNHJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)